molecular formula C35H35NO3 B397857 2,10-Bis[(E)-1-(4-methoxyphenyl)methylidene]-2,3,4,5,5A,6,7,8,9,10-decahydro[1,3]benzoxazolo[2,3-E]acridine

2,10-Bis[(E)-1-(4-methoxyphenyl)methylidene]-2,3,4,5,5A,6,7,8,9,10-decahydro[1,3]benzoxazolo[2,3-E]acridine

Cat. No.: B397857
M. Wt: 517.7g/mol
InChI Key: WDGYEIDSDAYPCL-OPGHQOTBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,10-Bis[(E)-1-(4-methoxyphenyl)methylidene]-2,3,4,5,5A,6,7,8,9,10-decahydro[1,3]benzoxazolo[2,3-E]acridine is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a benzoxazoloacridine core, which is a fused ring system, and is substituted with methoxybenzylidene groups. The presence of these groups contributes to its distinct chemical behavior and potential utility in research and industry.

Preparation Methods

The synthesis of 2,10-Bis[(E)-1-(4-methoxyphenyl)methylidene]-2,3,4,5,5A,6,7,8,9,10-decahydro[1,3]benzoxazolo[2,3-E]acridine typically involves multi-step organic reactions. One common synthetic route includes the Claisen-Schmidt condensation reaction, where appropriate aldehydes and ketones are reacted in the presence of a base to form the benzylidene derivatives . The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as sodium hydroxide or potassium hydroxide. Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent product quality and yield.

Chemical Reactions Analysis

2,10-Bis[(E)-1-(4-methoxyphenyl)methylidene]-2,3,4,5,5A,6,7,8,9,10-decahydro[1,3]benzoxazolo[2,3-E]acridine undergoes various chemical reactions, including:

Scientific Research Applications

2,10-Bis[(E)-1-(4-methoxyphenyl)methylidene]-2,3,4,5,5A,6,7,8,9,10-decahydro[1,3]benzoxazolo[2,3-E]acridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,10-Bis[(E)-1-(4-methoxyphenyl)methylidene]-2,3,4,5,5A,6,7,8,9,10-decahydro[1,3]benzoxazolo[2,3-E]acridine involves its interaction with specific molecular targets and pathways. The compound can bind to DNA and proteins, affecting their function and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

2,10-Bis[(E)-1-(4-methoxyphenyl)methylidene]-2,3,4,5,5A,6,7,8,9,10-decahydro[1,3]benzoxazolo[2,3-E]acridine can be compared with other similar compounds, such as:

Properties

Molecular Formula

C35H35NO3

Molecular Weight

517.7g/mol

IUPAC Name

(2E,12E)-2,12-bis[(4-methoxyphenyl)methylidene]-21-oxa-14-azapentacyclo[12.7.0.01,6.08,13.015,20]henicosa-8(13),15,17,19-tetraene

InChI

InChI=1S/C35H35NO3/c1-37-30-17-13-24(14-18-30)21-26-7-5-8-27-23-29-10-6-9-28(22-25-15-19-31(38-2)20-16-25)35(29)36(34(26)27)32-11-3-4-12-33(32)39-35/h3-4,11-22,29H,5-10,23H2,1-2H3/b26-21+,28-22+

InChI Key

WDGYEIDSDAYPCL-OPGHQOTBSA-N

SMILES

COC1=CC=C(C=C1)C=C2CCCC3=C2N4C5=CC=CC=C5OC46C(C3)CCCC6=CC7=CC=C(C=C7)OC

Isomeric SMILES

COC1=CC=C(C=C1)/C=C/2\CCCC3=C2N4C5=CC=CC=C5OC4\6C(C3)CCC/C6=C\C7=CC=C(C=C7)OC

Canonical SMILES

COC1=CC=C(C=C1)C=C2CCCC3=C2N4C5=CC=CC=C5OC46C(C3)CCCC6=CC7=CC=C(C=C7)OC

Origin of Product

United States

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